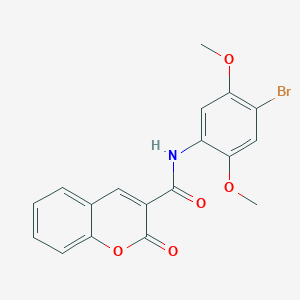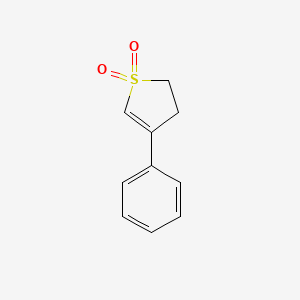
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-aminophenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of triazole derivatives and exhibits interesting properties due to its unique structure.
- Triazoles are heterocyclic compounds containing a five-membered ring with three nitrogen atoms.
- This compound has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-aminophenyl)-, ethyl ester: C9H8N4O2
.Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Investigated for potential drug development due to its unique structure.
Industry: May find applications in materials science, such as polymer modification or surface functionalization.
Mechanism of Action
- The exact mechanism of action depends on the specific application.
- In drug development, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
ethyl 3-(2-aminophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,13,14,15) |
InChI Key |
ICITUTPASHDOKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12118179.png)
![Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano-](/img/structure/B12118187.png)


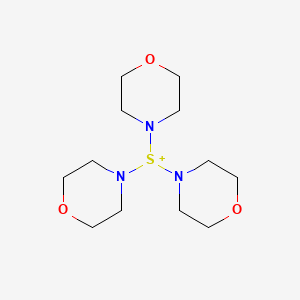
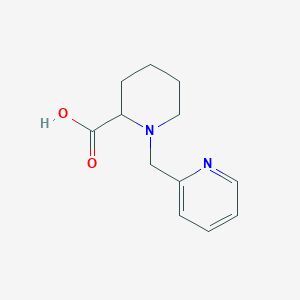
![Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester](/img/structure/B12118227.png)

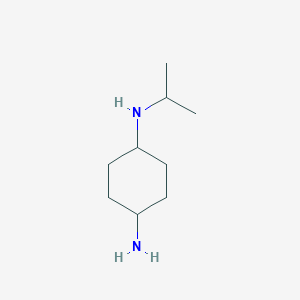
![3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide](/img/structure/B12118248.png)
